HO-Peg24-OH
Description
Significance of Poly(ethylene glycol) in Modern Biomedical Science
The utility of PEG in the biomedical field is vast and well-documented. Its ability to shield therapeutic proteins and nanoparticles from the immune system prolongs their presence in the bloodstream, enhancing their therapeutic efficacy. nih.gov In the realm of tissue engineering, PEG-based hydrogels are widely used to create scaffolds that mimic the natural extracellular matrix, providing a supportive environment for cell growth and tissue regeneration. nih.govnih.gov These hydrogels can be engineered to have specific mechanical properties and degradation rates, making them suitable for a variety of applications, from wound healing to cartilage repair. nih.govjenkemusa.com Furthermore, the flexibility and water-solubility of PEG chains are leveraged in drug delivery systems to improve the solubility and bioavailability of hydrophobic drugs. biochempeg.comprecisepeg.com
The Role of HO-PEG24-OH as a Homobifunctional Poly(ethylene glycol) Derivative in Research
This compound, with its 24 repeating ethylene (B1197577) glycol units and terminal hydroxyl groups, offers a precise and versatile building block for researchers. Its primary role is as a linker molecule, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). biochempeg.combroadpharm.com PROTACs are novel therapeutic agents designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. precisepeg.com The PEG linker in a PROTAC connects a ligand that binds to the target protein with a ligand that recruits an E3 ubiquitin ligase. precisepeg.com The length and flexibility of the PEG chain are critical for the proper formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the degradation of the target protein. nih.gov The introduction of a PEG linker, such as that derived from this compound, can enhance the water solubility and cell permeability of the PROTAC molecule. biochempeg.comjenkemusa.com
The homobifunctional nature of this compound, with its two terminal hydroxyl groups, also makes it a valuable component in the synthesis of advanced biomaterials. jenkemusa.com These hydroxyl groups can be chemically modified to react with other molecules, allowing this compound to act as a crosslinker in the formation of hydrogels. cd-bioparticles.net By controlling the degree of crosslinking, researchers can tune the mechanical properties and swelling behavior of the resulting hydrogels for specific applications in tissue engineering and controlled drug release. nih.gov
Below are tables detailing the chemical properties of this compound and summarizing its primary research applications.
| Property | Value |
| Chemical Formula | C48H98O25 |
| Molecular Weight | 1075.28 g/mol |
| Appearance | Varies (can be a colorless liquid or a solid) |
| Solubility | Soluble in water and many organic solvents |
| Functional Groups | Two terminal hydroxyl (-OH) groups |
| Structure | Linear poly(ethylene glycol) chain with 24 repeating ethylene oxide units |
Table 1: Chemical Properties of this compound
| Application Area | Specific Role of this compound | Research Focus |
| Targeted Protein Degradation (PROTACs) | Homobifunctional linker | Connecting a target protein ligand and an E3 ligase ligand to induce protein degradation. The PEG chain enhances solubility and optimizes the ternary complex formation. biochempeg.comnih.gov |
| Biomaterial Synthesis (Hydrogels) | Crosslinking agent | The two hydroxyl groups can be functionalized to form covalent bonds, creating a hydrogel network for applications in tissue engineering and drug delivery. nih.govfrontiersin.org |
| Bioconjugation | Spacer molecule | Providing a flexible and hydrophilic spacer between two biomolecules, such as proteins, peptides, or nanoparticles, to maintain their individual functions. nanosoftpolymers.com |
| Drug Delivery | Component of drug delivery systems | Improving the solubility and pharmacokinetic profile of therapeutic agents. purepeg.com |
Table 2: Key Research Applications of this compound
Structure
2D Structure
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H98O25/c49-1-3-51-5-7-53-9-11-55-13-15-57-17-19-59-21-23-61-25-27-63-29-31-65-33-35-67-37-39-69-41-43-71-45-47-73-48-46-72-44-42-70-40-38-68-36-34-66-32-30-64-28-26-62-24-22-60-20-18-58-16-14-56-12-10-54-8-6-52-4-2-50/h49-50H,1-48H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXKUCOGQITOPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H98O25 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501025080 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-Tricosaoxahenheptacontane-1,71-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1075.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2243942-52-9 | |
| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-Tricosaoxahenheptacontane-1,71-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501025080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of Ho Peg24 Oh
Advanced Functionalization via Terminal Hydroxyl Groups
Chemoselective Ligation Techniques for Conjugate Formation
Click Chemistry Integrationxcessbio.com
Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers highly efficient and specific methods for forming stable linkages between molecules. HO-PEG24-OH can be readily converted into derivatives suitable for these reactions.
Functionalization for Click Chemistry: The terminal hydroxyl groups of this compound can be transformed into either azide (B81097) or alkyne functionalities. For instance, reaction with azido-containing reagents or alkyne-containing reagents allows for the synthesis of azido-PEG24-OH or alkyne-PEG24-OH, respectively conicet.gov.arbroadpharm.comissuu.comtcichemicals.comresearchgate.net. These functionalized PEG chains serve as critical components in click chemistry applications.
Research Findings: Studies have demonstrated the synthesis of acetylene-terminated PEGs from PEG oligomer diols ijpsjournal.comnih.gov, highlighting the utility of diol precursors like this compound in click chemistry. The resulting triazole linkage formed via CuAAC or SPAAC reactions is known for its stability and biocompatibility rsc.orgeuropeanpharmaceuticalreview.comwgtn.ac.nz. SPAAC, in particular, is advantageous for biological applications due to its copper-free nature, reduced toxicity, and compatibility with biomolecules rsc.orgeuropeanpharmaceuticalreview.comwgtn.ac.nz.
N-Hydroxysuccinimide (NHS) Ester Reactivityfurthlab.xyzconicet.gov.arijpsjournal.com
NHS esters are widely recognized for their reactivity towards primary amines, forming stable amide bonds under mild physiological conditions, making them indispensable in bioconjugation. While this compound itself is a diol, it serves as a precursor for the synthesis of PEG-NHS ester derivatives.
Synthesis of PEG-NHS Esters: The transformation of this compound into a PEG-NHS ester typically involves converting one of its terminal hydroxyl groups into a carboxylic acid, followed by activation to the NHS ester. Alternatively, pre-functionalized derivatives such as HO-PEG24-CH2CH2COOH medchemexpress.com can be activated. Examples like Fmoc-PEG24-NHS ester nih.gov and DBCO-PEG24-NHS ester nih.gov confirm that PEG chains of length 24 are readily functionalized with NHS esters.
Research Findings: PEG-NHS esters are extensively used for modifying proteins, peptides, and surfaces by reacting with primary amine groups, often found on lysine (B10760008) residues and protein N-termini broadpharm.combiochempeg.comconfluore.comaxispharm.comjenkemusa.comprecisepeg.comthermofisher.comthermofisher.comnih.govthermofisher.comresearchgate.net. The conjugation is typically performed in aqueous buffers at pH 7-9, with optimal reactivity observed between pH 8.3 and 8.5 confluore.comaxispharm.comprecisepeg.comthermofisher.com. The NHS ester moiety is susceptible to hydrolysis, especially at higher pH values, thus requiring careful handling and immediate use after preparation broadpharm.comconfluore.comaxispharm.com. The reaction proceeds via nucleophilic attack by the amine on the NHS ester, releasing NHS as a byproduct precisepeg.comthermofisher.comthermofisher.com.
Engineering of Poly(ethylene glycol) Architectures from this compound
This compound's structure as a linear diol provides a foundation for engineering various PEG architectures, from simple linear constructs to more complex branched systems.
Linear Poly(ethylene glycol) Constructs in Conjugation Strategies
The linear nature of this compound, coupled with its terminal hydroxyl groups, makes it an ideal component for creating linear PEGylated molecules.
Role as a Linear Linker: this compound functions effectively as a linear linker or spacer, connecting two distinct molecular entities. Its defined length and flexibility contribute to predictable conjugation outcomes and improved physicochemical properties of the resulting conjugates.
Research Findings: Linear PEGs are widely employed in bioconjugation to enhance the solubility, reduce the immunogenicity, and extend the circulation half-life of therapeutic agents conicet.gov.areuropeanpharmaceuticalreview.commedchemexpress.comunige.ch. This compound can be functionalized at its hydroxyl ends to introduce various reactive groups, facilitating its incorporation into linear constructs for bioconjugation strategies conicet.gov.arbroadpharm.comissuu.comtcichemicals.commedchemexpress.comthermofisher.comthermofisher.comjenkemusa.com. In the development of antibody-drug conjugates (ADCs), PEG linkers of lengths comparable to PEG24 are utilized to improve drug solubility, stability, and pharmacokinetic profiles, thereby enhancing tolerability and efficacy thermofisher.comsigmaaldrich.comgoogle.com.
Synthesis and Characterization of Branched Poly(ethylene glycol) Derivativesbiochempeg.comconfluore.comwindows.net
While this compound is inherently linear, it can be integrated into the synthesis of branched PEG architectures, offering advantages such as increased multivalency and higher drug-loading capacities.
Incorporation into Branched Structures: The creation of branched PEG derivatives from a linear diol like this compound typically involves utilizing its terminal hydroxyl groups. This can be achieved by:
Attachment to a Branched Core: Functionalizing this compound at both hydroxyl ends with reactive groups allows for its conjugation to a pre-existing multi-arm core molecule (e.g., derived from pentaerythritol (B129877) or tripentaerythritol) unige.chresearchgate.netbiochempeg.comacs.org. This process extends the arms of a branched architecture with PEG24 chains.
Initiation of Branching: Although less common than using multi-functional cores, the hydroxyl groups of this compound could theoretically serve as initiation sites for the ring-opening polymerization of ethylene (B1197577) oxide, leading to the growth of new PEG chains from each end, thereby contributing to a branched structure.
Research Findings: The synthesis of branched PEGs commonly employs multifunctional initiators or cores, such as pentaerythritol, to create multi-arm PEGs, which are subsequently functionalized unige.chresearchgate.netbiochempeg.comacs.org. Linear PEGs, including those with defined lengths, are recognized as valuable building blocks for constructing more complex, branched architectures nih.govunige.chacs.org. For example, research has explored the synthesis of branched PEG structures for protein conjugation, noting the potential for improved protein surface coverage with "umbrella-like" branched structures nih.govacs.org. The functionalization of this compound, for instance, with azide or alkyne groups, would enable its incorporation into such branched systems via click chemistry .
Applications of Ho Peg24 Oh in Advanced Drug Delivery Systems
Enabling Role as a Pharmaceutical Excipient and Versatile Carrier
Enhancement of Therapeutic Agent Solubility and Stability
The hydrophilicity of HO-Peg24-OH is instrumental in improving the solubility of hydrophobic or poorly soluble therapeutic compounds. By forming a hydration layer around the drug molecule, this compound can effectively shield it from the aqueous environment, thereby increasing its apparent solubility. This is crucial for drugs that otherwise exhibit poor dissolution rates, limiting their systemic absorption and efficacy. Furthermore, PEGylation with molecules like this compound has been shown to enhance the stability of therapeutic agents by protecting them from enzymatic degradation and aggregation frontiersin.orgnih.gov. Studies on antibody-drug conjugates (ADCs) have demonstrated that increasing PEG length, including up to 24 units, can shield the payload from the microenvironment, leading to improved stability and reduced aggregation sigmaaldrich.com. This enhanced stability translates to a longer shelf-life for formulations and improved integrity of the drug during its transit within the body.
Improvement of Bioavailability and Therapeutic Efficacy
The improved solubility and stability imparted by this compound directly contribute to enhanced bioavailability and, consequently, therapeutic efficacy. By increasing the solubility of a drug, this compound facilitates better absorption, leading to higher concentrations of the active pharmaceutical ingredient reaching the systemic circulation. This improved pharmacokinetic profile can result in a reduced dosing frequency and a more consistent therapeutic effect. Research indicates that PEGylation generally improves pharmacokinetic properties and efficacy by increasing accumulation in target organs or sites frontiersin.org. For instance, in the context of antibody-drug conjugates, increasing PEG length has been associated with improved pharmacodynamics and increased survival rates in preclinical models, suggesting a direct correlation between PEG chain length and therapeutic outcome sigmaaldrich.com. The ability of this compound to extend circulation time by reducing renal clearance further contributes to sustained therapeutic levels and enhanced efficacy frontiersin.orgmdpi.com.
Targeted Delivery Modalities Utilizing this compound Linkers
Beyond its role as a general excipient, this compound is increasingly utilized as a linker in advanced targeted delivery systems, particularly in the design of proteolysis targeting chimeras (PROTACs). Its defined length and chemical properties make it suitable for connecting different molecular components within these complex therapeutic constructs.
Proteolysis Targeting Chimeras (PROTACs) Design and Optimization
PROTACs are heterobifunctional molecules designed to induce the degradation of specific target proteins. They consist of three key components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting these two ligands. The linker plays a critical role in determining the efficiency of target protein ubiquitination and subsequent degradation.
Leveraging the Ubiquitin-Proteasome System for Protein Degradation
PROTACs function by hijacking the cell's natural ubiquitin-proteasome system (UPS) to degrade target proteins. Once a PROTAC binds to both the target protein and an E3 ligase, it brings the E3 ligase in close proximity to the target protein. This proximity allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the 26S proteasome medchemexpress.com. The this compound linker, by facilitating the correct spatial arrangement of the PROTAC components, is essential for the efficient recruitment of the E3 ligase and subsequent ubiquitination cascade. The length and properties of the this compound linker can influence the stability and formation of the ternary complex, thereby modulating the efficiency of protein degradation via the UPS.
Integration in Nanoparticle-Based Drug Delivery Platforms
Poly(ethylene glycol) Surface Functionalization for Nanoparticle Stabilization and Prolonged Circulation
This compound, like other PEG derivatives, is widely employed for the surface functionalization of nanoparticles through a process known as PEGylation. This modification is critical for overcoming the challenges posed by the body's natural defense mechanisms, which often lead to the rapid clearance of nanoparticles from systemic circulation. When nanoparticles are introduced into the bloodstream, they are recognized as foreign entities by the mononuclear phagocyte system (MPS), also known as the reticuloendothelial system (RES). This recognition triggers opsonization, a process where plasma proteins bind to the nanoparticle surface, marking them for uptake and clearance by phagocytic cells nih.govrsc.orgtstu.ru.
PEGylation with this compound creates a hydrophilic, sterically hindering layer around the nanoparticle. This "stealth effect" effectively shields the nanoparticle surface from protein adsorption and immune cell recognition, thereby significantly prolonging its circulation time in the bloodstream nih.govtstu.rursc.org. Studies have shown that PEGylation with a molecular weight of 2 kDa or higher is generally required to achieve this protective effect nih.govrsc.org. While longer PEG chains can improve stability and circulation, the optimal molecular weight for maximum protein resistance and reduced macrophage interaction is often found to be around 5 kDa, though higher molecular weights can also be beneficial depending on the specific application and nanoparticle system nih.govmdpi.com. The length of the PEG chain in this compound, indicated by "24" (referring to 24 ethylene (B1197577) oxide units, typically corresponding to a molecular weight of approximately 1000-1200 Da, though the exact molecular weight can vary), contributes to the formation of this protective layer. However, research suggests that PEG chains of 2 kDa or larger are more effective in prolonging circulation time rsc.org. Therefore, while this compound provides PEGylation, its effectiveness in achieving maximal circulation enhancement might be compared to longer PEG derivatives depending on the specific formulation and desired outcome.
Reduction of Non-Specific Binding and Interactions on Nanoparticle Surfaces
Beyond extending circulation time, the PEG layer formed by this compound plays a vital role in minimizing non-specific binding. Non-specific interactions, such as the adsorption of plasma proteins (forming a protein corona) and subsequent uptake by immune cells, are major contributors to the rapid clearance and potential toxicity of nanoparticles nih.govresearchgate.netspiedigitallibrary.orgresearchgate.net. The hydrophilic nature of the PEG chains creates a hydration layer that repels proteins and cells, thus reducing these unwanted interactions tstu.ruresearchgate.net.
Research indicates that increasing PEG density on the nanoparticle surface, achieved through effective PEGylation, leads to a significant reduction in protein adsorption researchgate.net. For instance, studies have shown that PEGylation can decrease protein adsorption by up to 75% compared to bare nanoparticles, with optimal reduction often observed for PEG molecular weights of 5 kDa and above nih.gov. While PEGylation reduces, it does not entirely eliminate protein adsorption; however, it significantly alters the composition of the adsorbed protein layer nih.govspiedigitallibrary.org. The conformation of the PEG chains on the surface, influenced by grafting density and chain length, is crucial. A "dense brush" conformation, achieved with sufficient PEG density, is more effective at reducing protein adsorption and cellular uptake compared to a "mushroom" conformation, which occurs at lower densities researchgate.net. This compound, with its defined PEG chain length, contributes to this surface passivation, thereby enhancing the biocompatibility and reducing the immunogenicity of nanoparticle formulations.
Development of Specific Nanoparticle Systems (e.g., Zein (B1164903), Lipid Nanoparticles)
This compound is a versatile building block that can be incorporated into various nanoparticle architectures to tailor their properties for specific drug delivery applications.
Zein Nanoparticles: Zein, a hydrophobic protein derived from corn, is utilized to create nanoparticles for drug delivery due to its biocompatibility and biodegradability mdpi.com. However, zein nanoparticles often suffer from colloidal instability, aggregating in physiological conditions, which limits their use, particularly for intravenous administration nih.govresearchgate.net. PEGylation of zein nanoparticles using PEG derivatives, potentially including this compound, has been explored to enhance their stability. Pre-functionalizing zein with PEG-terminated molecules has shown promise in creating stable Zein:PEG-Zein nanoparticles that exhibit improved stability in physiological conditions and reduced aggregation nih.gov. This PEGylation can improve their mobility in biological environments and potentially reduce non-specific interactions, making them more suitable for systemic delivery researchgate.net.
Lipid Nanoparticles (LNPs): Lipid nanoparticles have gained significant attention for their ability to deliver a wide range of therapeutic agents, including nucleic acids and small molecules ascendiacdmo.com. PEG-lipid conjugates are commonly incorporated into LNPs to improve their properties, such as particle stability, reduced aggregation, and prolonged blood circulation time biochempeg.com. The PEG component helps to shield the LNP surface from clearance by the mononuclear phagocyte system, thereby extending their presence in the body biochempeg.com. While specific studies directly detailing the use of this compound in LNPs were not found in the provided search results, the general principle of PEGylation with PEG derivatives is well-established for enhancing LNP performance. The terminal hydroxyl groups of this compound could potentially be utilized for conjugation to lipid components, contributing to the formation of stable, long-circulating LNPs.
The precise molecular weight and functional groups of this compound (specifically, the two terminal hydroxyl groups) allow for controlled conjugation to nanoparticle surfaces or incorporation into nanoparticle structures. This precise modification is key to optimizing the pharmacokinetic profiles and therapeutic outcomes of advanced drug delivery systems.
Ho Peg24 Oh in Advanced Biomaterials and Tissue Engineering
Versatile Building Block for Biocompatible Material Synthesis
HO-Peg24-OH serves as a fundamental component in the synthesis of advanced biocompatible materials due to its well-defined structure and reactive hydroxyl termini. As a homobifunctional molecule, it can be readily incorporated into polymer chains or used as a crosslinker. Its utility spans across bioconjugation, surface modification, nanomedicine, and the creation of novel polymer architectures msesupplies.compurepeg.com. The ability to precisely control molecular weight and purity, as offered by monodisperse PEG derivatives like this compound, is crucial for tailoring the properties of the resulting biomaterials for specific biological interactions and performance msesupplies.com. This makes it an invaluable precursor for designing materials with enhanced biocompatibility and tailored functionalities for medical devices and therapeutic delivery systems.
Poly(ethylene glycol)-Based Hydrogel Formation and Applications
Poly(ethylene glycol) (PEG) derivatives, including this compound, are extensively utilized in the formation of hydrogels. These three-dimensional hydrophilic polymer networks are capable of absorbing large amounts of water, mimicking the extracellular matrix (ECM) and providing a biomimetic environment for cells sigmaaldrich.cnbiochempeg.com. This compound can be chemically modified to introduce reactive end groups, such as acrylates or methacrylates, enabling its crosslinking into stable hydrogel networks through various polymerization techniques, including photopolymerization sigmaaldrich.cnnih.govresearchgate.netiu.edu. The resulting PEG-based hydrogels offer tunable properties, including mechanical strength, degradation rates, and mesh size, which are critical for their diverse applications in biomedical fields sigmaaldrich.cnbiochempeg.comresearchgate.netnih.gov.
Hydrogel Systems for Controlled Release of Therapeutic Agents
PEG-based hydrogels are highly effective platforms for the controlled and sustained delivery of therapeutic agents. By encapsulating drugs or proteins within the hydrogel matrix, their release kinetics can be modulated by factors such as hydrogel swelling, degradation, and diffusion sigmaaldrich.cnnih.govresearchgate.net. This compound can be a key component in formulating these drug delivery systems, contributing to the hydrogel's ability to protect therapeutic agents from degradation and release them at a desired rate and location msesupplies.compurepeg.com. The tunability of PEG hydrogels allows for the design of systems that can deliver a wide range of therapeutics, from small molecules to proteins, with improved bioavailability and reduced systemic side effects nih.govmdpi.com.
Design of Stimuli-Responsive Hydrogels
Stimuli-responsive hydrogels, also known as "smart" hydrogels, can undergo reversible or irreversible changes in their physical or chemical properties in response to specific external triggers like pH, temperature, light, or enzymes mdpi.comsmartmaterialsconferences.comresearchgate.netnih.gov. PEG can be incorporated into these responsive systems, enabling the development of advanced drug delivery carriers that can release their payload in a spatiotemporally controlled manner, often triggered by the specific microenvironment of a disease site nih.govmdpi.com. For instance, PEG-based hydrogels can be engineered to be pH-sensitive, allowing for drug release in the acidic tumor microenvironment or at sites of inflammation nih.govmdpi.com.
Utility in Tissue Engineering, Cell Culture Scaffolds, and 3D Bioprinting
The inherent biocompatibility, tunable mechanical properties, and ability to mimic the native extracellular matrix make PEG-based hydrogels ideal for tissue engineering applications, including cell culture scaffolds and 3D bioprinting sigmaaldrich.cnbiochempeg.comaccscience.comthno.orgnih.govnih.gov. This compound can be used to create hydrogel scaffolds that support cell adhesion, proliferation, and differentiation, thereby promoting tissue regeneration sigmaaldrich.cniu.edu. In 3D bioprinting, PEG hydrogels serve as versatile bioinks, allowing for the precise spatial deposition of cells and biomolecules to construct complex 3D tissue constructs with high cell viability and desired structural integrity biochempeg.comaccscience.comthno.orgnih.govnih.gov. The ability to incorporate cell-adhesive motifs, such as RGD peptides, onto PEG hydrogels further enhances their utility in promoting specific cell behaviors nih.gov.
Surface Modification and Functional Coatings for Biomedical Devices
Surface modification using PEGylation is a widely adopted strategy to enhance the biocompatibility and performance of biomedical devices d-nb.inforesearchgate.net. This compound can be covalently attached to surfaces to create functional coatings that impart desirable properties, such as reduced non-specific protein adsorption and cell adhesion msesupplies.compurepeg.comnih.gov. This process is critical for improving the longevity and efficacy of implants, diagnostics, and other medical technologies by minimizing adverse biological interactions.
Development of Antifouling Surfaces to Inhibit Protein Adsorption and Cell Attachment
Biofouling, the undesirable accumulation of biomolecules, proteins, and cells on material surfaces, is a significant challenge in biomedical applications. Hydrophilic coatings, particularly those based on polyethylene (B3416737) glycol (PEG), are highly effective in preventing biofouling d-nb.infonih.govpoly-an.denih.gov. PEG chains form a dense hydration layer that creates an energetic barrier, repelling proteins and cells from the surface d-nb.infonih.gov. This compound can be utilized to create such antifouling surfaces, significantly reducing non-specific protein adsorption and cell attachment.
Research has demonstrated that PEG-immobilized surfaces exhibit effective depression of plasma protein adsorption and cell attachment nih.gov. While specific quantitative data for this compound itself is not detailed in the provided snippets, studies on PEGylated surfaces generally report substantial reductions in protein adsorption and cell adhesion compared to untreated surfaces d-nb.infonih.govpoly-an.denih.gov. For example, PEG coatings have been shown to resist fibroblast cell attachment over extended periods nih.gov. The effectiveness of PEG in preventing protein adsorption is attributed to its hydrophilic nature, which creates a strong energetic penalty for disrupting tightly coordinated solvent interactions d-nb.info.
Table 1: Antifouling Performance of PEG-Modified Surfaces
| Property Measured | Surface Modification | Observed Effect | Reference |
| Protein Adsorption | PEG Immobilization | Effective depression of plasma protein adsorption (e.g., albumin, fibrinogen, IgG) | nih.gov |
| Protein Adsorption | PEGylation | Substantial reduction compared to uncoated controls | d-nb.info |
| Cell Attachment | PEG Immobilization | Effective depression of cell attachment | nih.gov |
| Cell Attachment | PEGylation | Substantial reduction compared to uncoated controls | d-nb.info |
| Cell Adhesion (Fibroblast) | Surface Grafted PEG | Resistance to attachment over a 7-week period | nih.gov |
| Bacterial Adhesion | PEGylation | Two orders of magnitude reduction compared to uncoated controls | d-nb.info |
These findings underscore the critical role of PEGylation, utilizing molecules like this compound, in creating advanced biomaterials with significantly improved biocompatibility and resistance to biofouling for a broad spectrum of biomedical devices and applications.
Compound Name List:
this compound
Polyethylene glycol (PEG)
Zwitterionic Aramid Amphiphile
Human adipose stem cell (hASC)
Fibroblast
HeLa cells
Albumin
Fibrinogen
Immunoglobulin G (IgG)
Osteoblast cells
Thrombocytes
PROTAC linker
Antibody-Drug Conjugates (ADCs)
Polysarcosine (PSAR)
Fibrin
Fibronectin
F-GelMA (Fish gelatin methacrylate)
RGD peptide
YIGSR peptide
VAPG peptide
BMP-2 peptide
Creation of Functional Coatings for Medical Implants and Diagnostics
The development of advanced biomaterials for medical implants and diagnostics relies heavily on surface modification techniques that impart specific functionalities, enhance biocompatibility, and prevent undesirable biological interactions. Polyethylene glycol (PEG), particularly in its di-functional forms like this compound, offers a versatile platform for creating such functional coatings. This compound, a linear PEG molecule with hydroxyl groups at both ends, can be readily employed to create stable, non-fouling surfaces on a variety of substrates used in medical devices and diagnostic platforms. The inherent properties of PEG, including its hydrophilicity, biocompatibility, and low immunogenicity, make it an ideal candidate for surface functionalization aimed at improving implant performance and diagnostic assay sensitivity biochempeg.commsesupplies.com.
PEGylation, the process of covalently attaching PEG chains to a surface, is a well-established strategy to impart "stealth" characteristics, reducing protein adsorption, cell adhesion, and the inflammatory response. For medical implants, this translates to improved integration with host tissues and a lower risk of complications such as infection or rejection dovepress.comijrte.orgnih.govresearchgate.net. In diagnostic applications, PEG coatings can minimize non-specific binding of biomolecules, thereby enhancing the signal-to-noise ratio and improving the accuracy and sensitivity of assays researchgate.net.
The di-functional nature of this compound allows for its incorporation into crosslinked networks or its attachment to surfaces via either hydroxyl group, enabling robust and tunable coating architectures. Research into PEG-based coatings has demonstrated significant improvements in various performance metrics. For instance, studies on titanium implants have shown that PEG coatings can drastically reduce bacterial adhesion, a critical factor in preventing implant-associated infections nih.govresearchgate.net. Furthermore, PEGylation has been shown to improve the biocompatibility of implant surfaces by promoting favorable cell-surface interactions and reducing adverse immune responses dovepress.comnih.govijmrhs.com.
In the realm of diagnostics, PEG-based materials are utilized in various platforms, including biosensors and bioimaging agents. The ability of PEG to form hydrogels or to be grafted onto surfaces can create microenvironments that are ideal for specific molecular recognition events or for encapsulating and delivering imaging agents researchgate.netrsc.org. The precise control over molecular weight and the presence of reactive end groups in molecules like this compound facilitate the design of tailored coatings for specific diagnostic purposes, such as improving the stability of immobilized biomolecules or reducing background signals in immunoassays.
Research Findings on PEG Coatings in Medical Applications
The efficacy of PEG-based coatings in medical applications is supported by numerous studies that quantify their impact on surface properties and biological interactions. While direct studies on this compound specifically for implant coatings are emerging, the general benefits observed with PEGylation are highly relevant.
Table 1: Impact of PEG Coatings on Surface Properties and Biological Interactions
| Property/Interaction | Control Surface (e.g., Untreated Titanium) | PEG-Coated Surface (General PEG, including di-functional) | Improvement Metric | Reference Context |
| Protein Adsorption | High (e.g., BSA adsorption) | Significantly Reduced | Reduction in adsorbed protein mass/coverage | ijrte.orgnih.govresearchgate.netsigmaaldrich.com |
| Bacterial Adhesion | High (e.g., S. epidermidis, S. aureus) | Significantly Reduced | Reduction in Colony Forming Units (CFU/mm²) | nih.govresearchgate.net |
| Fibroblast Adhesion | Moderate to High | Maintained or Slightly Reduced (Non-specific adhesion) | Cell adhesion density (cells/area) | nih.govresearchgate.net |
| Osteoblast Adhesion | Moderate to High | Maintained or Slightly Reduced (Non-specific adhesion) | Cell adhesion density (cells/area) | nih.govresearchgate.net |
| Water Contact Angle | Hydrophobic (e.g., ~60-70°) | Hydrophilic (e.g., ~12-25°) | Reduction in contact angle | nih.gov |
| Immune Cell (Macrophage) Uptake | Higher | Reduced | Reduced uptake/clearance rate | nih.gov |
Table 2: Performance of PEG-Modified Surfaces in Diagnostic Assays
| Diagnostic Application | Coating Strategy | Key Benefit | Performance Metric Example | Reference Context |
| Immunoassays | PEGylation of surfaces | Reduction of non-specific protein binding | Lower background signal, improved signal-to-noise ratio | msesupplies.comresearchgate.net |
| Bioimaging | PEG modification of probes | Enhanced stability, reduced immune clearance | Longer circulation time of imaging agents, improved signal | researchgate.net |
| Biosensors | Grafted PEG or hydrogels | Prevention of biofouling, improved sensitivity | Increased sensor response specificity, reduced drift | rsc.orgsigmaaldrich.com |
The di-functional nature of this compound makes it particularly suitable for creating crosslinked polymer networks or for anchoring PEG chains to surfaces with high density and stability. This can lead to more robust and effective antifouling and biocompatible coatings, essential for the long-term success of medical implants and the reliability of diagnostic tools. Further research continues to explore the precise tuning of PEG chain length and density, facilitated by molecules like this compound, to optimize performance for a wide array of biomedical applications.
Advanced Applications in Biotechnology and Diagnostics
Methodologies for Bioconjugation with Diverse Biological Molecules
HO-Peg24-OH serves as a crucial building block in bioconjugation strategies due to its bifunctional nature, possessing hydroxyl groups at both ends of the PEG chain. These hydroxyl groups can be chemically activated to create reactive species that readily conjugate with various functional groups present on biomolecules such as proteins, peptides, and nucleic acids thermofisher.comnih.govthermofisher.com. Common conjugation chemistries involve activating the hydroxyl groups to form esters or ethers, which can then react with nucleophilic groups like amines, thiols, or carboxylates on the target biomolecule thermofisher.comnih.govthermofisher.com. While monofunctional PEGs (mPEGs) are often preferred for single-point conjugation to macromolecules to prevent cross-linking, diol-terminated PEGs like this compound can be utilized through specific strategies, such as selective activation of one hydroxyl group or by employing them as cross-linkers in certain applications conicet.gov.argoogle.com.
The PEGylation process using this compound offers several advantages:
Improved Solubility: It significantly enhances the aqueous solubility of conjugated biomolecules, which is critical for their formulation and biological activity nih.govfrontiersin.orgresearchgate.net.
Reduced Immunogenicity: PEGylation can shield antigenic epitopes on proteins, thereby reducing the immune response and prolonging the circulation half-life of therapeutic agents nih.govfrontiersin.orgresearchgate.net.
Enhanced Stability: It protects biomolecules from enzymatic degradation and improves their stability in biological fluids nih.govfrontiersin.orgresearchgate.net.
Surface Modification: this compound is used to functionalize surfaces of nanoparticles, quantum dots, and biomaterials, creating a hydrophilic "stealth" layer that minimizes non-specific protein adsorption and improves biocompatibility thermofisher.comsigmaaldrich.commdpi.com.
Table 1: Benefits of PEGylation on Biomolecules
| Biomolecule Type | Key Benefits of PEGylation (using this compound or similar) | Enhanced Properties |
| Proteins/Peptides | Improved solubility, reduced immunogenicity, increased in vivo stability, prolonged circulation half-life, protection from degradation. | Pharmacokinetic/pharmacodynamic profiles, assay robustness. |
| Nucleic Acids | Enhanced nuclease resistance, increased bioavailability, improved pharmacokinetics, reduced renal excretion. | Stability, delivery efficiency. |
| Nanoparticles/Surfaces | Reduced non-specific protein binding, improved biocompatibility, enhanced circulation time, decreased immune recognition. | Stealth properties, targeted delivery, diagnostic/therapeutic efficacy. |
Application in Biochemical Assays and Bioorthogonal Labeling
The inclusion of PEG moieties derived from this compound is instrumental in optimizing the performance of biochemical assays. By conjugating PEG to assay components such as antibodies, enzymes, or detection probes, non-specific binding to assay surfaces or other reagents can be significantly reduced thermofisher.comthermofisher.comsigmaaldrich.com. This leads to lower background noise and improved signal-to-noise ratios, thereby increasing the sensitivity and specificity of assays like ELISAs and Western blots. Furthermore, the enhanced solubility imparted by PEG can be beneficial for hydrophobic or poorly soluble assay components.
This compound and its derivatives also play a role in bioorthogonal labeling techniques, essential for precise molecular tracking and visualization within complex biological systems. Click chemistry, a prominent bioorthogonal reaction, often utilizes PEG linkers to attach labels (e.g., fluorescent dyes, affinity tags) to biomolecules in a highly specific and efficient manner precisepeg.comresearchgate.net. These PEGylated probes exhibit improved solubility and stability, ensuring that the labeling process does not significantly alter the biological activity of the molecule of interest.
Development of Diagnostic and Theranostic Tools
The inherent biocompatibility and ability of PEG to modulate pharmacokinetic profiles make this compound a valuable component in the development of advanced diagnostic and theranostic tools. By conjugating PEG to imaging agents, therapeutic payloads, or targeting ligands, researchers can create sophisticated systems for disease detection, monitoring, and treatment sigmaaldrich.comnih.govpurepeg.comresearchgate.net. The PEG chain can enhance the solubility and stability of these agents, protect them from rapid clearance, and facilitate their accumulation at target sites through mechanisms like the enhanced permeability and retention (EPR) effect nih.govsigmaaldrich.commdpi.com.
Conjugation with Imaging Agents for Molecular Visualization
This compound is frequently employed to functionalize imaging agents, thereby enhancing their utility for molecular visualization. When conjugated to fluorescent dyes, quantum dots, or radiotracers, PEGylation can improve the quantum yield of fluorochromes, reduce self-quenching, and minimize non-specific interactions with biological matrices, leading to clearer and more sensitive imaging nih.govnih.gov. For instance, PEG-coated nanoparticles carrying imaging modalities such as near-infrared (NIR) fluorochromes or superparamagnetic iron oxide nanoparticles (SPIONs) are utilized for in vivo tumor imaging and magnetic resonance imaging (MRI), respectively researchgate.netresearchgate.net. The PEG layer provides a biocompatible shell that prolongs circulation time, allowing for greater accumulation at target tissues and improved visualization of pathological processes researchgate.netresearchgate.net.
Table 2: Examples of PEGylated Imaging Agents and Their Applications
| Imaging Agent Type | Conjugated Molecule/Core | Application Area | Key Benefit of PEGylation (this compound or similar) |
| Fluorescent Probes | Various organic dyes (e.g., Coumarin, TAMRA, Cy7) | Molecular imaging, cellular visualization, in vivo tumor imaging | Improved solubility, enhanced quantum yield, reduced self-quenching, reduced non-specific binding mdpi.comnih.govnih.gov. |
| Quantum Dots (QDs) | QDs (e.g., Au-QDs) | Targeted imaging, diagnostics | Surface passivation, reduced non-specific binding, improved biocompatibility thermofisher.commdpi.com. |
| Radiotracers | Radiolabeled molecules | PET/SPECT imaging | Improved pharmacokinetics, prolonged circulation time, targeting specificity. |
| Nanoparticles | SPIONs, Liposomes | MRI, Theranostics | Enhanced colloidal stability, stealth properties, improved biodistribution researchgate.netresearchgate.net. |
Detection and Visualization of Biomarkers and Pathological Conditions
The precise detection and visualization of biomarkers are critical for early disease diagnosis and monitoring. This compound contributes to the development of advanced biosensing platforms and molecular probes designed for this purpose. In biosensor development, PEGylation of sensor surfaces or antibodies can reduce non-specific interactions, thereby improving the sensitivity and accuracy of biomarker detection nih.gov. For example, PEG has been used in transistor-based biosensors to enhance the electrical response upon binding of biomarkers like tau protein, aiding in Alzheimer's disease diagnosis nih.gov.
Furthermore, this compound can be incorporated into molecular probes designed to specifically target and visualize pathological conditions. By conjugating PEG to peptides or small molecules that recognize disease-specific biomarkers or altered cellular environments, researchers can create probes that accumulate at pathological sites nih.govnih.gov. The PEG linker ensures that these probes are soluble, stable, and exhibit targeted accumulation, facilitating the visualization of cellular changes or the presence of disease markers. For instance, PEG-precipitated immunoglobulin G (IgG) has been utilized as a biomarker panel for the early detection of Hepatocellular Carcinoma (HCC) in patients with cirrhosis, demonstrating high accuracy nih.gov. Similarly, PEGylated probes are employed for visualizing inflammation and cancer markers in vivo nih.govacs.org.
Table 3: PEG in Biomarker Detection Systems
| Biomarker/Disease | Detection System | Role of PEG (this compound or similar) | Performance Metric / Outcome |
| Tau Protein (Alzheimer's) | Transistor-based biosensor | Co-immobilized with antibodies to reduce non-specific binding and enhance signal. | Improved electrical response upon binding; detection limits <1 pM. nih.gov |
| Hepatocellular Carcinoma (HCC) | PEG-precipitated IgG panel | Used to remove contaminating antibodies (IgG/IgM) and isolate relevant glycoproteins for detection. | High accuracy for early detection (AUC values 0.713-0.846). nih.gov |
| Cancer Biomarkers | Fluorescent probes | Enhances solubility, signal intensity, and reduces non-specific binding of probes. | Improved in vivo fluorescent signal, sensitive detection of cancer markers. nih.govnih.govacs.org |
| Inflammation Markers | Fluorescent probes | Encapsulated in PEG matrixes to form nanoprobe for selective in vivo imaging. | Visualization of inflammation production. acs.org |
Compound Name List:
this compound
Academic Research Methodologies and Characterization of Ho Peg24 Oh Conjugates
Analytical Characterization Techniques for Poly(ethylene glycol)-Based Constructs
Characterizing PEG-based constructs involves a multidisciplinary approach, leveraging various spectroscopic and chromatographic methods to confirm composition, purity, and molecular attributes.
Spectroscopic Analysis (e.g., 1H NMR, FTIR, UV-Vis)
Spectroscopic techniques provide detailed molecular insights into PEG conjugates.
Chromatographic Analysis (e.g., LC-MS, HPLC, Ion Chromatography, Gas Chromatography)
Chromatographic techniques are essential for assessing the purity, separating components, and identifying PEGylated species.
Molecular Weight Distribution Assessment (e.g., MALDI-TOF Mass Spectrometry)
Determining the molecular weight and its distribution is critical for characterizing polymers like PEG.
In vitro Research Models and Evaluation
Once synthesized and characterized, this compound conjugates are evaluated in various in vitro models to predict their biological behavior and efficacy.
Cell Culture Studies and Cytocompatibility Assessment
In vitro cell culture studies are performed to assess the safety and biological compatibility of PEG conjugates.
Evaluation of Cellular Uptake and Intracellular Release Kinetics
Understanding how PEG conjugates interact with cells and deliver their payload is essential for drug delivery applications.
In vivo Preclinical Studies and Efficacy Assessment
Pharmacokinetic and Pharmacodynamic Profiling in Animal Models
The incorporation of polyethylene (B3416737) glycol (PEG) linkers, such as this compound, into antibody-drug conjugates (ADCs) significantly influences their pharmacokinetic (PK) and pharmacodynamic (PD) properties in preclinical animal models. PEGylation generally enhances the solubility and stability of the conjugate, leading to improved PK profiles, including increased circulation time and reduced renal clearance sigmaaldrich.com. Studies have demonstrated that the length of the PEG chain plays a critical role in determining these parameters. For instance, longer PEG chains, such as PEG24, have been associated with higher antibody concentrations in circulation over extended periods compared to shorter PEG chains sigmaaldrich.com. This prolonged exposure is attributed to the shielding effect of the PEG chain, which reduces interactions with clearance mechanisms, such as the mononuclear phagocyte system (MPS) sigmaaldrich.commdpi.comnih.gov.
Pharmacodynamic effects are also modulated by PEGylation. Longer PEG chains have shown a positive influence on the pharmacodynamics of ADCs, contributing to enhanced therapeutic efficacy sigmaaldrich.com. The improved PK profile, characterized by sustained drug exposure, allows for more effective delivery of the cytotoxic payload to target tissues. Furthermore, PEGylated linkers can improve the stability of the conjugate, ensuring that the drug is released at the intended site of action, thereby optimizing its pharmacodynamic activity mdpi.com. Studies involving PEGylated polyplexes with siRNA have indicated that the hydrophilic PEG layer facilitates smooth penetration into complex tumor structures, promoting cellular uptake and subsequent therapeutic effects via RNA interference nih.gov.
Estimated Antibody Concentration Over Time for DAR8 ADCs with Varying PEG Lengths
| PEG Length | Estimated Antibody Concentration at Day 7 (µg/mL) |
| PEG 2 | ~0.5 |
| PEG 4 | ~1.5 |
| PEG 8 | ~3.0 |
| PEG 12 | ~5.0 |
| PEG 24 | ~8.0 |
Note: Values are estimated from graphical data presented in source sigmaaldrich.com and represent the impact of PEG length on antibody concentration over time in animal models.
Assessment of Therapeutic Efficacy and Safety Profiles
The assessment of therapeutic efficacy in preclinical models is a key step in evaluating the potential of this compound containing conjugates. Studies have indicated that increasing the PEG chain length can lead to a positive effect on therapeutic efficacy and tolerability in animal models sigmaaldrich.com. For example, PEGylation has been shown to rescue efficacy in cases where non-PEGylated conjugates exhibit rapid tumor breakthrough sigmaaldrich.com. Specific PEGylated linker designs have demonstrated excellent in vivo efficacy, including complete tumor regression in certain xenograft models rsc.org.
Long-Term Inhibition and Tumor Remission Studies in Disease Models
Preclinical studies employing various disease models are essential for evaluating the long-term inhibition and tumor remission capabilities of this compound conjugates. Animal models, such as xenografts derived from human cancer cell lines (e.g., L540cy xenograft, xenograft breast cancer models, CD30-positive mouse xenografts, non-small cell lung cancer xenografts, and models of acute myeloid leukemia), are commonly utilized to assess these effects rsc.orgacs.orggoogle.comgoogle.com.
Studies have shown that PEGylated conjugates can achieve sustained therapeutic effects. For instance, in hepatic multicellular tumor spheroids, a model mimicking in vivo tumor biology, PEGylated polyplexes demonstrated appreciable growth inhibition for up to 21 days, with an IC50 of 6 nM nih.gov. In other models, specific PEGylated conjugate designs have achieved complete tumor regression following single-dose administration in CD30-positive mouse xenografts, indicating potent long-term anti-tumor activity rsc.org. The ability of PEGylation to improve conjugate stability and circulation time is fundamental to achieving these prolonged inhibitory effects and potential tumor remission in preclinical settings.
Q & A
Q. How can researchers characterize the physicochemical stability of this compound under varying conditions (e.g., pH, temperature)?
- Methodological Answer : Design accelerated stability studies using differential scanning calorimetry (DSC) for thermal analysis and dynamic light scattering (DLS) to monitor aggregation. For pH stability, employ UV-Vis spectroscopy to track absorbance changes at critical wavelengths (e.g., 260–280 nm). Include negative controls (e.g., buffer-only samples) and triplicate runs to minimize experimental noise .
Q. What analytical techniques are most effective for quantifying this compound in complex biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope-labeled internal standards provides high specificity. Validate the method using spike-and-recovery experiments in relevant matrices (e.g., plasma, cell lysates). Cross-validate with orthogonal techniques like fluorescence polarization if the compound is derivatized with a fluorophore .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., cell line variability, PEG hydration effects). Apply the Benjamini-Hochberg procedure to control the false discovery rate (FDR) when testing multiple hypotheses . Use in silico molecular dynamics simulations to predict PEG chain conformation under experimental conditions, which may explain discrepancies in binding affinity .
Q. What strategies are recommended for optimizing this compound’s pharmacokinetic profile in in vivo studies?
- Methodological Answer : Perform structure-activity relationship (SAR) studies by systematically modifying PEG chain length or terminal groups. Use compartmental pharmacokinetic modeling to predict clearance rates. Validate with radiolabeled tracer studies (e.g., <sup>14</sup>C-labeled PEG) to track biodistribution .
Q. How should researchers design experiments to investigate this compound’s role in modulating protein-protein interactions?
- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding thermodynamics. Include negative controls (e.g., PEG-free analogs) and use mutagenesis to identify critical residues on target proteins. Validate findings with cryo-EM or X-ray crystallography if feasible .
Data Integrity and Reproducibility
Q. What steps are critical for ensuring data transparency and reproducibility in this compound research?
- Methodological Answer :
- Pre-registration : Document hypotheses and experimental protocols on platforms like Open Science Framework .
- Raw Data Archiving : Share NMR spectra, chromatograms, and raw kinetic data in repositories like Zenodo .
- Statistical Rigor : Report effect sizes with confidence intervals and avoid p-hacking by predefining significance thresholds .
Methodological Pitfalls to Avoid
Q. What are common errors in interpreting this compound’s biological activity, and how can they be mitigated?
- Answer :
- Error : Overlooking PEG’s hydrophilicity masking target engagement.
- Mitigation : Include PEG-only controls in assays and use dialysis to remove unbound PEG chains .
- Error : Assuming linear PEG behavior in non-aqueous solvents.
- Mitigation : Characterize PEG conformation via small-angle X-ray scattering (SAXS) under experimental conditions .
Tables for Methodological Reference
| Characterization Method | Purpose | Key Parameters | References |
|---|---|---|---|
| NMR Spectroscopy | Structural validation | Chemical shift (δ), coupling constants (J) | |
| LC-MS/MS | Quantification in matrices | Limit of detection (LOD), recovery rate | |
| DSC | Thermal stability analysis | Glass transition temperature (Tg) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
